1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester
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Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a pyridinyl group and two ester groups. Its molecular formula is C13H12N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2,4-dicarboxylic acid with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is followed by esterification using methanol and an acid catalyst to yield the dimethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, dimethyl ester
- 3-(3-Pyridinyl)-1H-pyrrole-2-carboxylic acid
- 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2-pyridinyl)-, dimethyl ester
Uniqueness
1H-Pyrrole-2,4-dicarboxylic acid, 3-(3-pyridinyl)-, dimethyl ester stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
52921-26-3 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 3-pyridin-3-yl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)9-7-15-11(13(17)19-2)10(9)8-4-3-5-14-6-8/h3-7,15H,1-2H3 |
InChI Key |
UAOCCESKUBVHKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
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